

# BMS-199264: A Technical Guide to a Selective F1F0 ATP Hydrolase Inhibitor

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## Compound of Interest

Compound Name: BMS-199264

Cat. No.: B12859335

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This technical guide provides a comprehensive overview of **BMS-199264**, a potent and selective inhibitor of the mitochondrial F1F0 ATP hydrolase. This document details its chemical properties, mechanism of action, and its therapeutic potential, particularly in the context of myocardial ischemia. Experimental data and detailed protocols are provided to support further research and development.

## Core Compound Information

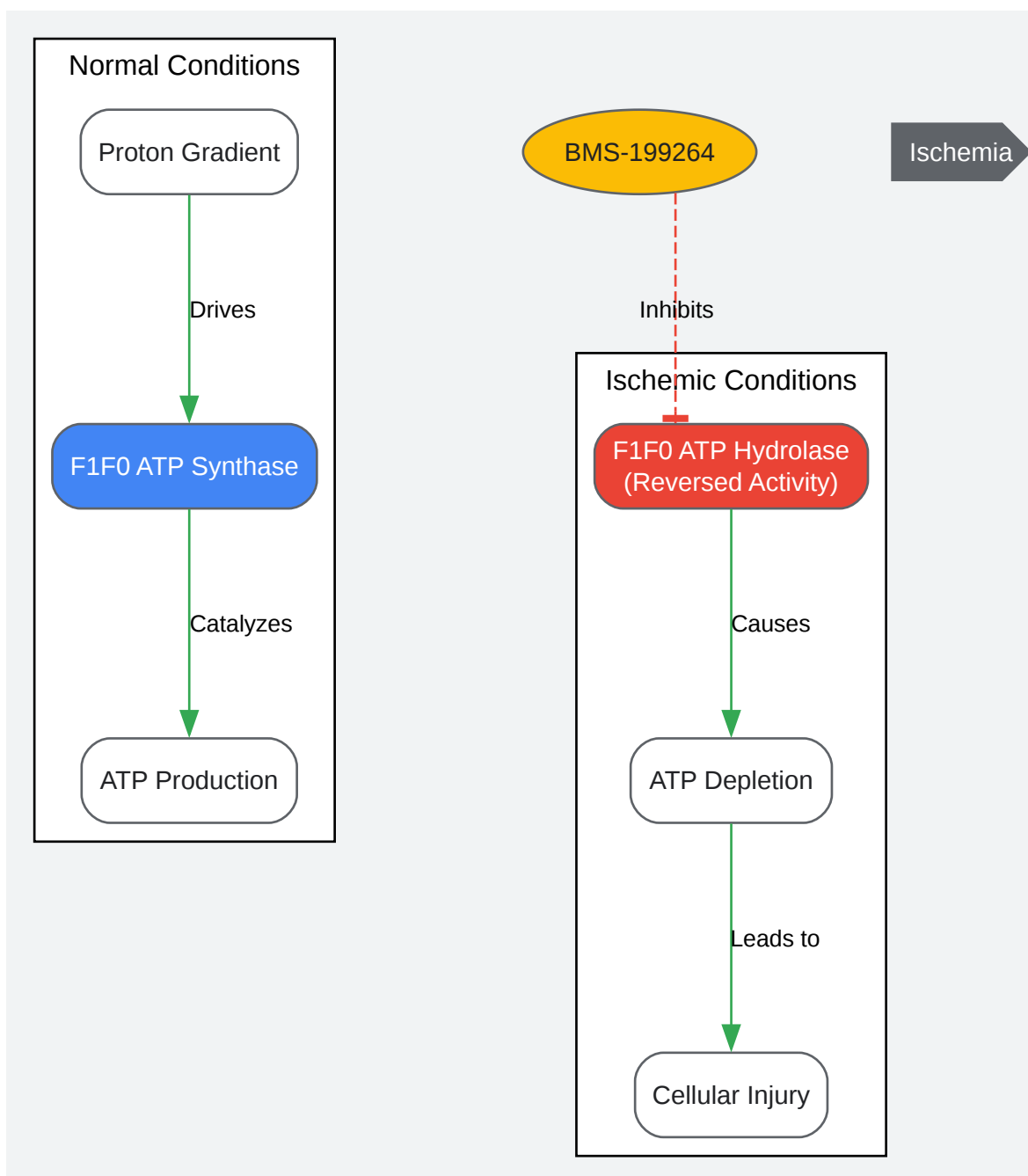
**BMS-199264** is a novel benzopyran derivative that has been identified as a selective inhibitor of the hydrolytic activity of mitochondrial F1F0 ATP synthase.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Property	Value	Reference
CAS Number (HCl salt)	186180-83-6	--INVALID-LINK--
Molecular Weight	567.53 g/mol	--INVALID-LINK--
Mechanism of Action	Selective inhibitor of F1F0 ATP hydrolase	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
IC50 (F1F0 ATP hydrolase)	0.5 $\mu$ M	<a href="#">[4]</a>

## Mechanism of Action and Therapeutic Rationale

Under normal physiological conditions, the mitochondrial F1F0 ATP synthase is responsible for the majority of cellular ATP production. However, during ischemic events, such as those occurring in a myocardial infarction, the reversal of the proton gradient across the inner mitochondrial membrane causes the F1F0 ATP synthase to switch to an ATP hydrolase, consuming cellular ATP reserves.[1][2] This detrimental ATP hydrolysis exacerbates the energy deficit in ischemic tissues.

**BMS-199264** selectively inhibits this reverse, hydrolytic activity of the F1F0 ATP synthase without affecting its primary function of ATP synthesis.[1][2][3] This selective inhibition preserves cellular ATP levels during ischemia, thereby protecting the tissue from necrotic cell death and improving functional recovery upon reperfusion.



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**Figure 1:** Mechanism of action of **BMS-199264** in ischemic conditions.

## Experimental Data

### In Vitro Efficacy

**BMS-199264** has been shown to be a potent inhibitor of F1F0 ATP hydrolase with an IC<sub>50</sub> of 0.5 μM.[4] Importantly, it does not inhibit the ATP synthase activity, highlighting its selectivity.

Parameter	BMS-199264	Reference
F1F0 ATP Hydrolase Inhibition (IC50)	0.5 $\mu$ M	[4]
F1F0 ATP Synthase Inhibition	No significant inhibition	[1][2]

## Cardioprotective Effects in Isolated Rat Hearts

Studies using Langendorff-perfused isolated rat hearts subjected to global ischemia and reperfusion have demonstrated the cardioprotective effects of **BMS-199264**. Treatment with **BMS-199264** resulted in a dose-dependent reduction in lactate dehydrogenase (LDH) release, a marker of cell death, and improved recovery of contractile function upon reperfusion.[4]

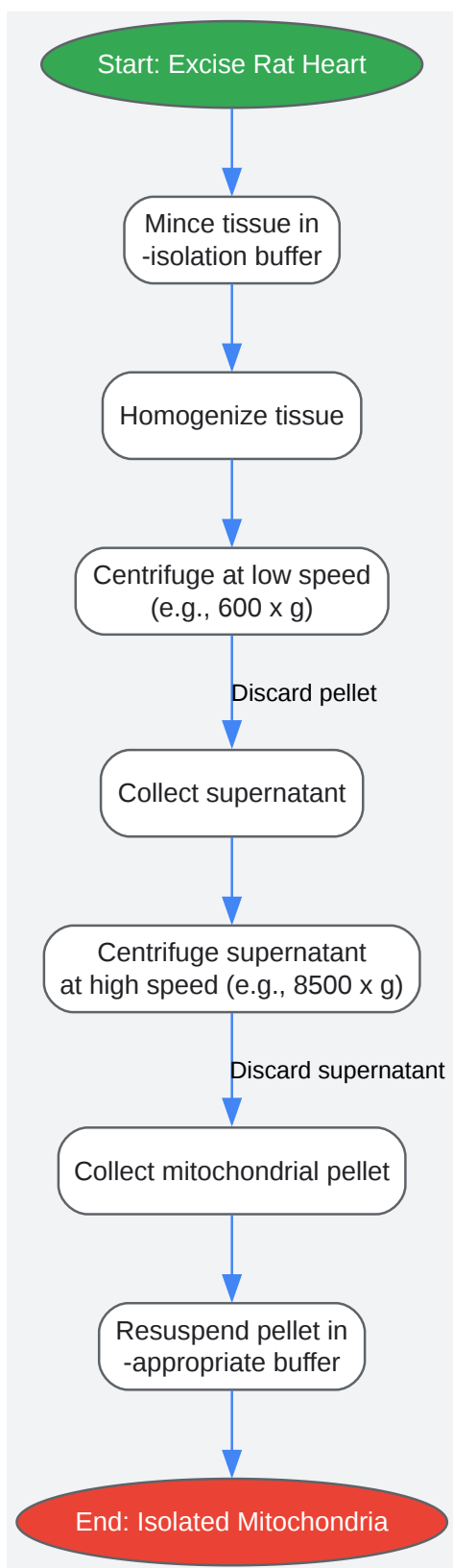
Concentration	LDH Release Reduction	Functional Recovery	Reference
1 $\mu$ M	Significant	Improved	[4]
3 $\mu$ M	More pronounced	Further improved	[4]
10 $\mu$ M	Maximal effect	Greatest improvement	[4]

## Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of **BMS-199264**.

### Mitochondria Isolation from Rat Heart Tissue

This protocol outlines the steps for isolating functional mitochondria from rodent cardiac tissue for subsequent enzymatic assays.



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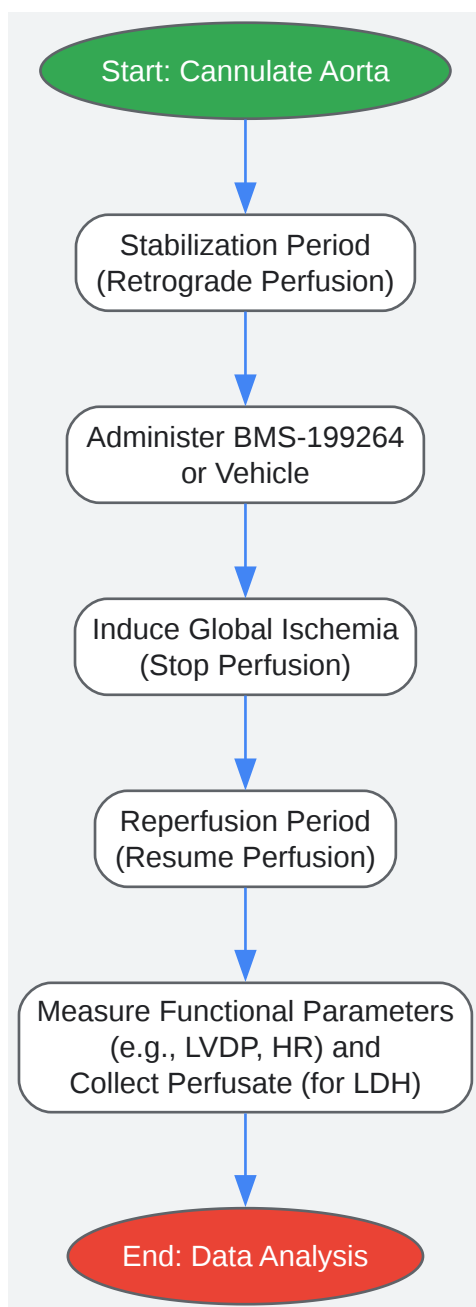
**Figure 2:** Workflow for isolating rat heart mitochondria.

A detailed protocol can be adapted from established methods.<sup>[5][6][7][8]</sup> Key steps include:

- **Tissue Homogenization:** Freshly excised heart tissue is minced and homogenized in a cold isolation buffer.
- **Differential Centrifugation:** The homogenate is subjected to a series of centrifugation steps to separate mitochondria from other cellular components. A low-speed spin pellets nuclei and cell debris, while a subsequent high-speed spin pellets the mitochondria.
- **Washing:** The mitochondrial pellet is washed to remove contaminants.

## Langendorff Isolated Heart Perfusion for Ischemia-Reperfusion Injury

The Langendorff apparatus allows for the study of cardiac function in an ex vivo setting.<sup>[9][10][11][12][13]</sup>



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**Figure 3:** Experimental workflow for Langendorff isolated heart perfusion.

- Heart Isolation and Cannulation: The heart is rapidly excised and the aorta is cannulated on the Langendorff apparatus.
- Retrograde Perfusion: The heart is perfused in a retrograde manner with an oxygenated physiological salt solution.

- Ischemia-Reperfusion Protocol: After a stabilization period, the heart is subjected to a period of global ischemia (no flow), followed by a period of reperfusion. **BMS-199264** or vehicle is administered prior to ischemia.
- Functional Assessment: Cardiac function parameters such as left ventricular developed pressure (LVDP) and heart rate (HR) are continuously monitored.

## F1F0 ATP Hydrolase Activity Assay

The hydrolytic activity of the F1F0 ATP synthase in isolated mitochondria can be measured using a coupled enzyme assay.<sup>[14]</sup>

- Assay Principle: The assay measures the production of ADP resulting from ATP hydrolysis. This is coupled to the oxidation of NADH by lactate dehydrogenase, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.
- Procedure: Isolated mitochondria are incubated in a reaction buffer containing ATP, and the rate of NADH oxidation is measured. The specificity of the assay is confirmed by the addition of a known F1F0 ATPase inhibitor, such as oligomycin.

## ATP Quantification Assay

Cellular ATP levels can be quantified using commercially available kits, typically based on the luciferin-luciferase bioluminescence reaction.<sup>[15][16][17][18]</sup>

- Sample Preparation: Cardiac tissue is rapidly frozen and homogenized in a manner that preserves ATP.
- Assay Procedure: The homogenate is mixed with a reagent containing luciferase and its substrate, D-luciferin. In the presence of ATP, light is produced, and the luminescence is measured using a luminometer. The amount of light is directly proportional to the ATP concentration.

## Lactate Dehydrogenase (LDH) Release Assay

LDH release into the coronary effluent from Langendorff-perfused hearts is a common marker of myocyte injury.<sup>[19][20][21][22][23]</sup>



- **Sample Collection:** Perfusate samples are collected at various time points during the reperfusion period.
- **Assay Principle:** LDH activity is measured by monitoring the LDH-catalyzed conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.
- **Procedure:** The perfusate is incubated with the assay reagent, and the absorbance of the formazan product is measured spectrophotometrically. The amount of color produced is proportional to the LDH activity.

## Conclusion

**BMS-199264** represents a promising therapeutic agent for conditions characterized by ischemic injury, particularly myocardial infarction. Its selective inhibition of F1F0 ATP hydrolase offers a targeted approach to preserving cellular energy homeostasis during ischemia. The experimental protocols outlined in this guide provide a framework for further investigation into the pharmacological properties and therapeutic potential of this and similar compounds.

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